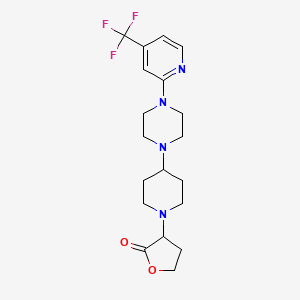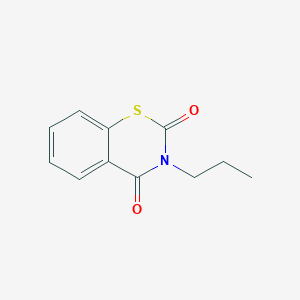
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” is an organic compound with the empirical formula C12H14FNO . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a fluorophenyl group and a phenylethanone group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a fluorophenyl group, and a phenylethanone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The fluorophenyl and phenylethanone groups are aromatic and contribute to the compound’s overall structure .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” are not detailed in the literature, compounds with a pyrrolidine ring are known to participate in various chemical reactions . These reactions often involve the nitrogen atom in the ring and can lead to a wide range of products .科学的研究の応用
Fluorescent pH Sensors
Research has led to the development of fluorescent pH sensors using heteroatom-containing organic fluorophores that exhibit aggregation-induced emission (AIE) characteristics. Such materials can switch their emission reversibly between different states upon protonation and deprotonation, making them suitable for detecting acidic and basic organic vapors in both solution and solid states (Yang et al., 2013).
Conducting Polymers and Electrochromic Materials
A series of studies have focused on the synthesis of conducting polymers and electrochromic materials through the electropolymerization of pyrrolidin-based monomers. These materials demonstrate promising applications in electronic and optoelectronic devices due to their low oxidation potentials and stability in the conducting form (Sotzing et al., 1996). Additionally, copolymers combining fluorophenyl-pyrrolidine units with other conductive monomers have shown enhanced electrochromic properties, presenting a broader range of colors and faster switching times for potential use in electrochromic devices (Türkarslan et al., 2007).
Chemosensors for Metal Ions
Pyrrolidine-based chemosensors have been designed for the selective detection of metal ions, such as aluminum (Al^3+), through mechanisms involving internal charge transfer (ICT). These compounds serve as selective ratiometric and colorimetric sensors for metal ions, demonstrating potential for environmental monitoring and bioimaging applications (Maity & Govindaraju, 2010).
Novel Heterocyclic Molecules
Research into the synthesis and characterization of novel heterocyclic molecules, including those containing the 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone moiety, has led to insights into their reactivity, electronic structure, and potential applications in nonlinear optics and as inhibitors for biological targets (Murthy et al., 2017).
将来の方向性
The future research directions for “1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” and similar compounds could involve further exploration of their potential biological activity and therapeutic applications . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties in greater detail.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)16-10-11-20(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBAJWGCSHOXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B2873737.png)

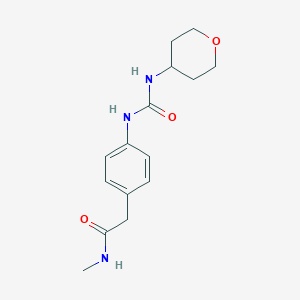

![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)

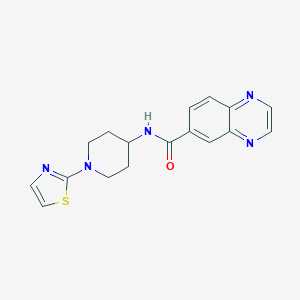
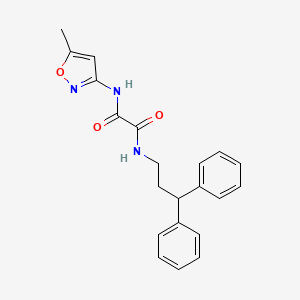
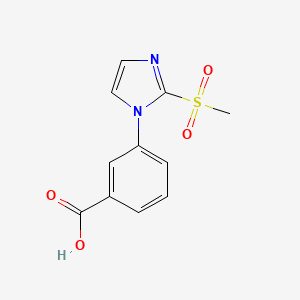
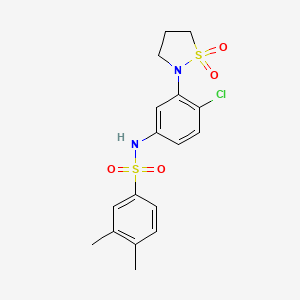

![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)
